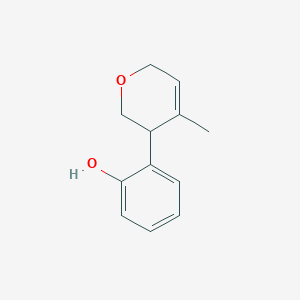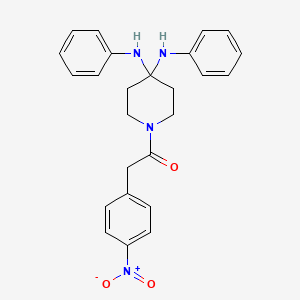
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 4,4-dianilinopiperidine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Anilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one: Similar structure but with one less aniline group.
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is unique due to the presence of both the dianilinopiperidine and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
Propriétés
Numéro CAS |
91742-67-5 |
|---|---|
Formule moléculaire |
C25H26N4O3 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-(4,4-dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H26N4O3/c30-24(19-20-11-13-23(14-12-20)29(31)32)28-17-15-25(16-18-28,26-21-7-3-1-4-8-21)27-22-9-5-2-6-10-22/h1-14,26-27H,15-19H2 |
Clé InChI |
VPEBKNZGCHTUEU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(NC2=CC=CC=C2)NC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



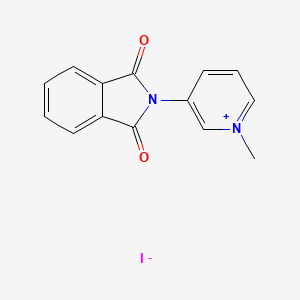
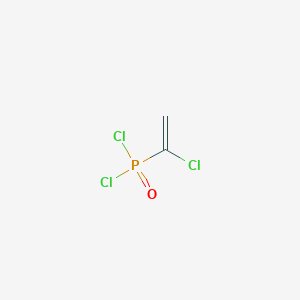
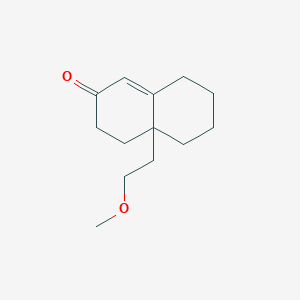

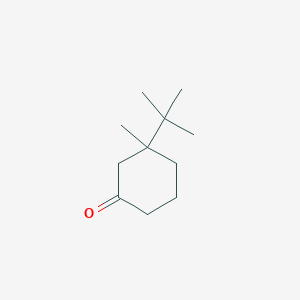
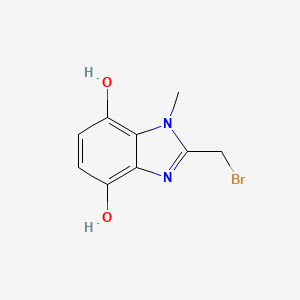
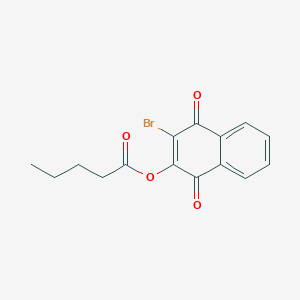
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)


![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)

